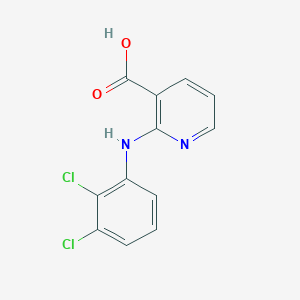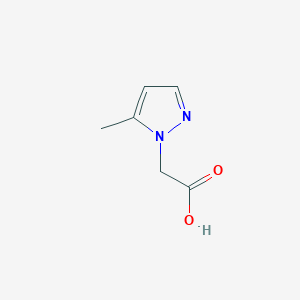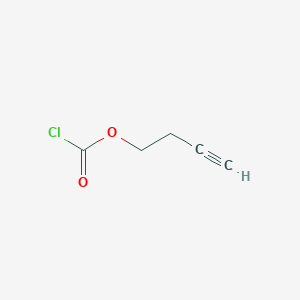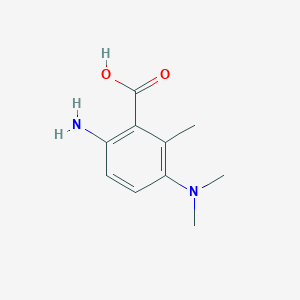![molecular formula C9H9BO3S B065121 (6-甲氧基苯并[b]噻吩-2-基)硼酸 CAS No. 182133-35-3](/img/structure/B65121.png)
(6-甲氧基苯并[b]噻吩-2-基)硼酸
概述
描述
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives, including (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, often involves acid-catalyzed ring closures and subsequent reactions to introduce the boronic acid functionality. An initial reaction for synthesizing benzo[b]thiophenes may start from phenyl ketoester sulfides, leading to various substituted products through different synthetic routes, including plant growth regulators (Schuetz & Titus, 1967).
Molecular Structure Analysis
The molecular structure of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid and related compounds can be elucidated using techniques such as X-ray crystallography, which provides insights into the crystal and molecular structures of methoxybenzo[b]thiophenes. These structural investigations reveal details about bond distances, angles, and the overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Mullica et al., 1996).
Chemical Reactions and Properties
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful tool for creating carbon-carbon bonds. This reactivity is crucial for synthesizing complex organic molecules, including pharmaceuticals and polymers. The boronic acid group in the molecule acts as a versatile handle for these cross-coupling reactions, enabling the synthesis of a wide range of compounds (Gull et al., 2013).
Physical Properties Analysis
The physical properties of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid, such as melting point, solubility, and stability, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions, impacting its handling, storage, and application in synthesis processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various chemical agents, are critical for the application of (6-Methoxybenzo[b]thiophen-2-yl)boronic acid in synthetic chemistry. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and carbonyl groups, making them invaluable in dynamic covalent chemistry and sensing applications. This reactivity is exploited in the synthesis of complex molecules and in the development of detection methods for boronic acids and other boron-containing compounds (Aronoff et al., 2013).
科学研究应用
合成光致变色化合物:“(6-甲氧基苯并[b]噻吩-2-基)硼酸”用于合成光敏性物质的重要成分,这对具有光敏性属性的材料(Queiroz et al., 2000)至关重要。
植物生长调节:“(6-甲氧基苯并[b]噻吩-2-基)硼酸”的衍生物显示出作为植物生长调节剂的潜力(Schuetz & Titus, 1967)。
合成致癌化合物:它用于合成羟基苯并[c]菲和羟基苯并[g]蒽,这些是致癌化合物的中间体(Kumar, 1997)。
复合物和衍生物的制备:它有助于合成各种具有潜在应用于化学和材料科学的复合物和衍生物(Neidlein & Seguil-Camargo, 1979)。
药物应用:这种酸的衍生物已被合成用于其作为尿酶抑制剂和一氧化氮清除剂的潜力(Gull et al., 2013)。
分子识别和化学传感:它参与了分子识别和化学传感技术的研究,特别是在形成分子内N-B配位键方面(Zhu et al., 2006)。
晶体学和结构分析:该化合物在某些甲氧基苯并[b]噻吩的晶体学和结构分析中发挥作用(Mullica et al., 1996)。
合成化学:它用于合成各种取代苯并[b]噻吩,突显了其在合成化学中的作用(Dickinson & Iddon, 1970)。
反应性研究:该化合物的反应性在形成四芳基五硼酸盐方面得到研究,这在无机化学领域具有重要意义(Nishihara et al., 2002)。
阿尔茨海默病研究:一种“(6-甲氧基苯并[b]噻吩-2-基)硼酸”的衍生物已被合成为阿尔茨海默病成像的PET探针前体(Majo et al., 2003)。
安全和危害
Handling “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” requires caution. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
As an organoboron compound, “(6-Methoxybenzo[b]thiophen-2-yl)boronic acid” has potential applications in various fields of chemistry. Its use in Suzuki-Miyaura coupling reactions makes it a valuable reagent for creating new compounds . Future research may explore its potential uses in other types of chemical reactions.
属性
IUPAC Name |
(6-methoxy-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3S/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDOYJXKKKYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441736 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxybenzo[b]thiophen-2-yl)boronic acid | |
CAS RN |
182133-35-3 | |
| Record name | (6-Methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxy-1-benzothiophen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

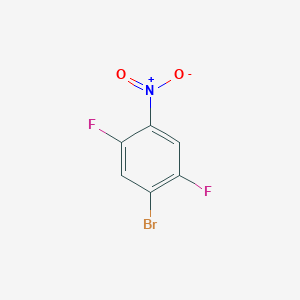


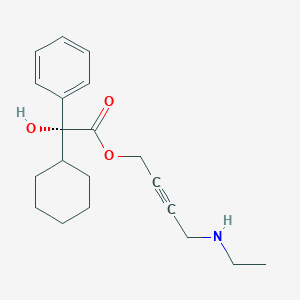
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
